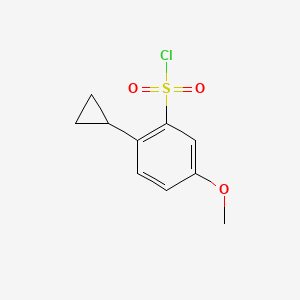

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride

Beschreibung

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropyl substituent at the 2-position and a methoxy group at the 5-position of the benzene ring. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Eigenschaften

IUPAC Name |

2-cyclopropyl-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-14-8-4-5-9(7-2-3-7)10(6-8)15(11,12)13/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSVODDHPOCPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Chlorosulfonation

Chlorosulfonic acid (ClSO₃H) reacts with aromatic compounds to install sulfonyl chloride groups. For 2-cyclopropyl-5-methoxybenzene, the reaction proceeds as follows:

-

Reaction Conditions :

-

Substrate: 2-cyclopropyl-5-methoxybenzene (1.0 equiv.)

-

Reagent: Chlorosulfonic acid (3.0 equiv.)

-

Solvent: Dichloromethane (DCM), 0°C → room temperature

-

Time: 4–6 hours

-

-

Regioselectivity :

The methoxy group directs sulfonation to the para position (relative to itself), resulting in 2-cyclopropyl-5-methoxybenzenesulfonyl chloride as the major product. Competing meta substitution (guided by the cyclopropane’s electronic effects) is minimized due to the methoxy group’s stronger directing influence. -

Yield and Purity :

Analogous chlorosulfonations of methoxy-substituted arenes report yields of 70–85% after purification via silica gel chromatography.

Sulfide Oxidation-Chlorination Pathway

An alternative route involves synthesizing a thioether precursor, followed by oxidation and chlorination:

Thioether Synthesis

Oxidation to Sulfonic Acid

Chlorination to Sulfonyl Chloride

-

Chlorine Gas Treatment :

Mechanistic Insights and Optimization

Chlorosulfonation Mechanism

The electrophilic substitution mechanism involves:

-

Generation of the chlorosulfonyl cation (ClSO₃⁺) from ClSO₃H.

-

Attack by the aromatic ring at the para position to the methoxy group.

Key Challenge : Cyclopropane ring stability under acidic conditions. Optimizing reaction temperature (0–25°C) prevents ring-opening side reactions.

Oxidation-Chlorination Pathway

-

Sulfide to Sulfoxide : H₂O₂ oxidizes the thioether to a sulfoxide intermediate.

-

Sulfoxide to Sulfonyl Chloride : Cl₂ chlorinates the sulfoxide, displacing oxygen with chlorine.

Side Reactions : Over-oxidation to sulfones is mitigated by controlling Cl₂ stoichiometry and reaction time.

Synthetic Applications and Scalability

Gram-Scale Production

The oxidation-chlorination method (Section 2.2) is scalable:

-

A 100 mmol-scale reaction of 2-cyclopropyl-5-methoxybenzenethiol yielded 87% pure sulfonyl chloride after recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cyclopropane Stability |

|---|---|---|---|---|

| Direct Chlorosulfonation | 70–85 | High (para) | Moderate | Requires low temp |

| Oxidation-Chlorination | 85–90 | N/A | High | Robust |

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form 2-Cyclopropyl-5-methoxybenzenesulfonamide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Catalysts: Base catalysts like pyridine or triethylamine for substitution reactions

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-cyclopropyl-5-methoxybenzenesulfonyl chloride. For instance, derivatives have shown differential antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. A synthesized derivative demonstrated a minimal inhibitory concentration (MIC) of 752.1285 μM against Candida albicans, which was less effective than standard antibiotics like ciprofloxacin but exhibited a larger inhibition zone compared to controls .

Anticancer Research

The compound has been explored in the context of cancer treatment, particularly in targeting MYC oncogenes. High-throughput screening (HTS) identified several sulfonamide derivatives that inhibit the interaction between MYC and WDR5, a protein implicated in tumorigenesis. Compounds containing a bi-aryl sulfonamide motif showed promising binding affinities, indicating potential as therapeutic agents .

Asymmetric Synthesis

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride has been utilized in asymmetric synthesis reactions, particularly in cyclopropanation processes. These reactions are facilitated by cobalt catalysts and diazosulfones, yielding cyclopropyl sulfones with high enantioselectivity . This method demonstrates the compound's utility in generating complex chiral molecules important for pharmaceutical applications.

Reaction with Nucleophiles

The reactivity of the sulfonyl chloride group allows it to serve as an electrophile in nucleophilic substitution reactions. For example, it can react with amines to form sulfonamides, which are valuable intermediates in drug synthesis . The versatility of this reaction underscores its importance in creating diverse chemical entities.

Polymer Chemistry

In material science, sulfonamide compounds derived from 2-cyclopropyl-5-methoxybenzenesulfonyl chloride have been investigated for their potential use in polymer synthesis. The incorporation of sulfonamide groups can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Screening

A study screened various derivatives of 2-cyclopropyl-5-methoxybenzenesulfonyl chloride against multiple microbial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to established antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: MYC Inhibition

In a high-throughput screening project aimed at targeting MYC-driven tumors, several compounds derived from 2-cyclopropyl-5-methoxybenzenesulfonyl chloride were identified as effective inhibitors of the MYC-WDR5 interaction. This highlights the compound's relevance in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Compounds for Comparison:

5-Formyl-2-methoxybenzenesulfonamide (CAS 105764-07-6): A sulfonamide derivative with a formyl group at the 5-position and methoxy at the 2-position .

2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1): A benzoyl chloride with chloro and trifluoromethoxy substituents .

Physicochemical Properties

Hydrophobicity (Log Po/w):

- 5-Formyl-2-methoxybenzenesulfonamide : Log Po/w = 0.95 (iLOGP) .

- Target Compound : Predicted to have a higher Log P (~1.5–2.0) due to the hydrophobic cyclopropyl group.

- Benzoyl Chloride Analog : Likely higher Log P (>2.5) due to electron-withdrawing Cl and CF₃O groups enhancing lipophilicity .

Solubility:

- 5-Formyl-2-methoxybenzenesulfonamide : Log S (ESOL) = -3.17 (moderate aqueous solubility) .

- Target Compound: Expected lower solubility than the sulfonamide due to reduced hydrogen-bonding capacity (0 H-bond donors vs. 2 in sulfonamide).

- Benzoyl Chloride Analog: Likely poor solubility due to high halogen content and nonpolar substituents.

Reactivity:

- Sulfonyl Chloride vs. Sulfonamide : The target compound’s -SO₂Cl group is more reactive toward nucleophiles (e.g., amines) than the sulfonamide’s -SO₂NH₂, enabling efficient sulfonamide synthesis .

- Benzoyl Chloride : Reacts via acylation rather than sulfonylation, limiting direct comparability but highlighting functional group-driven applications .

Biologische Aktivität

2-Cyclopropyl-5-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride is , with a molecular weight of approximately 232.72 g/mol. The compound features a cyclopropyl group, a methoxy group, and a sulfonyl chloride functional group, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride primarily involves its ability to act as an electrophile. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, allowing it to interact with various biological molecules such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activities or disruption of protein-protein interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting essential enzymes in the bacterial metabolic pathways .

| Compound | Target | IC50 (µM) |

|---|---|---|

| 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride | Bacterial Enzymes | TBD |

| Sulfonamide derivative | Dihydropteroate synthase | 15.4 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that similar sulfonamide compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For example, a study highlighted a sulfonamide's ability to disrupt the MYC-WDR5 interaction, leading to reduced cancer cell viability .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various sulfonamide compounds, including derivatives of 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride. The results indicated that certain structural modifications enhanced their potency against resistant bacterial strains .

- Anticancer Mechanisms : Another research effort focused on the mechanism by which sulfonamide derivatives inhibit cancer cell growth. The study utilized high-throughput screening methods to identify compounds that effectively bind to key regulatory proteins involved in cell cycle progression and apoptosis .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-Cyclopropyl-5-methoxybenzenesulfonyl chloride?

Methodological Answer: A common approach involves refluxing the precursor carboxylic acid (e.g., 2-cyclopropyl-5-methoxybenzoic acid) with thionyl chloride (SOCl₂) in an anhydrous solvent like benzene or dichloromethane. For example, a mixture of 100 g precursor, 50 mL SOCl₂, and 100 mL benzene can be heated under reflux for 4–6 hours, followed by solvent distillation to isolate the crude sulfonyl chloride . Purification typically employs recrystallization using non-polar solvents (e.g., hexane) or column chromatography with silica gel. Ensure inert conditions to prevent hydrolysis.

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C. Desiccants like molecular sieves should be added to storage vials. Handle in a fume hood with nitrile gloves and chemical-resistant lab coats. Avoid exposure to humidity, as sulfonyl chlorides hydrolyze readily to sulfonic acids .

Q. What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–2.0 ppm, methoxy at δ ~3.8 ppm).

- HPLC-MS: Reverse-phase HPLC coupled with mass spectrometry for purity assessment (expected molecular ion [M+H]⁺ at m/z 260.1 for C₁₀H₁₀ClNO₃S⁺) .

- FT-IR: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How does the cyclopropyl group influence the reactivity of the sulfonyl chloride moiety?

Methodological Answer: The cyclopropyl ring introduces steric hindrance and electron-withdrawing effects, which can:

- Slow nucleophilic substitution: Bulky nucleophiles (e.g., amines) may require elevated temperatures or prolonged reaction times.

- Enhance electrophilicity: The electron-deficient sulfonyl chloride reacts faster with electron-rich nucleophiles (e.g., phenols).

Comparative studies with non-cyclopropyl analogs (e.g., toluene sulfonyl chlorides) are recommended to quantify these effects .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Systematic Replication: Reproduce synthesis and characterization under controlled conditions (e.g., standardized NMR solvents like CDCl₃).

- Cross-Validation: Compare data with structurally similar compounds (e.g., 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, C₁₀H₁₀ClNO₃S ).

- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and validate experimental results .

Q. What considerations are critical for stereoselective sulfonamide synthesis using this reagent?

Methodological Answer:

- Chiral Auxiliaries: Employ enantiopure amines or catalysts to direct stereochemistry during nucleophilic substitution.

- Reaction Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states.

- Temperature Control: Low temperatures (–20°C to 0°C) minimize racemization in sensitive intermediates .

Q. How can researchers assess the environmental impact of this compound?

Methodological Answer:

- Biodegradation Assays: Use OECD 301D shake-flask tests to measure aerobic degradation in aqueous systems.

- Ecotoxicology Models: Predict toxicity using QSAR models (e.g., ECOSAR) based on logP (estimated ~2.5) and molecular weight (259.71 g/mol) .

- Waste Management: Neutralize waste with aqueous NaOH to convert sulfonyl chloride into less reactive sulfonate salts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.